Cas no 2138108-93-5 (4,4-Difluoro-1-(pyrrolidin-2-yl)cyclohex-2-en-1-ol)

4,4-Difluoro-1-(pyrrolidin-2-yl)cyclohex-2-en-1-ol structure
2138108-93-5 structure
Product Name:4,4-Difluoro-1-(pyrrolidin-2-yl)cyclohex-2-en-1-ol
CAS No:2138108-93-5
MF:C10H15F2NO
MW:203.229009866714
CID:6526259
PubChem ID:165747159
Update Time:2025-05-18

4,4-Difluoro-1-(pyrrolidin-2-yl)cyclohex-2-en-1-ol Chemical and Physical Properties

Names and Identifiers

    • EN300-1156199
    • 4,4-difluoro-1-(pyrrolidin-2-yl)cyclohex-2-en-1-ol
    • 2138108-93-5
    • 4,4-Difluoro-1-(pyrrolidin-2-yl)cyclohex-2-en-1-ol
    • Inchi: 1S/C10H15F2NO/c11-10(12)5-3-9(14,4-6-10)8-2-1-7-13-8/h3,5,8,13-14H,1-2,4,6-7H2
    • InChI Key: VGLLXSKJJYQZOP-UHFFFAOYSA-N
    • SMILES: FC1(C=CC(CC1)(C1CCCN1)O)F

Computed Properties

  • Exact Mass: 203.11217043g/mol
  • Monoisotopic Mass: 203.11217043g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 255
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 32.3Ų

4,4-Difluoro-1-(pyrrolidin-2-yl)cyclohex-2-en-1-ol Pricemore >>

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Additional information on 4,4-Difluoro-1-(pyrrolidin-2-yl)cyclohex-2-en-1-ol

Exploring the Chemistry and Applications of 4,4-Difluoro-1-(pyrrolidin-2-yl)cyclohex-2-en-1-ol (CAS No. 2138108-93-5)

The compound 4,4-Difluoro-1-(pyrrolidin-2-yl)cyclohex-2-en-1-ol (CAS No. 2138108-93-5) is a fluorinated cyclohexenol derivative with a unique structural framework. Its molecular architecture combines a pyrrolidine ring and a difluorinated cyclohexenol moiety, making it a subject of interest in medicinal chemistry and material science. This article delves into its properties, synthesis, and potential applications, addressing common queries such as "What is the role of fluorine in drug design?" and "How are fluorinated compounds used in pharmaceuticals?"—topics frequently searched in scientific databases.

Fluorinated compounds like 4,4-Difluoro-1-(pyrrolidin-2-yl)cyclohex-2-en-1-ol are gaining traction due to their enhanced metabolic stability and bioavailability. The presence of fluorine atoms in the cyclohexenol ring improves lipophilicity, a feature often explored in the development of CNS-targeting drugs. Researchers are particularly interested in its potential as a building block for bioactive molecules, aligning with trends in fragment-based drug discovery (FBDD). Questions like "How does fluorination affect drug-receptor interactions?" highlight the compound’s relevance in modern drug design.

Synthetic routes to 4,4-Difluoro-1-(pyrrolidin-2-yl)cyclohex-2-en-1-ol often involve asymmetric catalysis or multistep functionalization of cyclohexenone precursors. The pyrrolidine moiety introduces chirality, raising discussions about "stereoselective synthesis"—a hot topic in organic chemistry forums. Its enolizable carbonyl group further enables derivatization, catering to demands for "tailor-made fluorinated scaffolds" in agrochemical and pharmaceutical research.

Beyond pharmaceuticals, this compound’s rigid cyclohexene core and hydrogen-bonding capacity make it a candidate for supramolecular chemistry. Searches for "fluorinated materials for sensors" or "non-linear optical materials" reflect its interdisciplinary appeal. Notably, its stability under physiological conditions (pH-dependent behavior) is often compared to other fluorinated analogs in Q&A platforms like ResearchGate.

In conclusion, 4,4-Difluoro-1-(pyrrolidin-2-yl)cyclohex-2-en-1-ol exemplifies the synergy between fluorine chemistry and heterocyclic design. Its versatility addresses trending queries such as "How to optimize fluorinated drug candidates?" while offering avenues in material science—a testament to its growing footprint in scientific literature and patent filings.

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